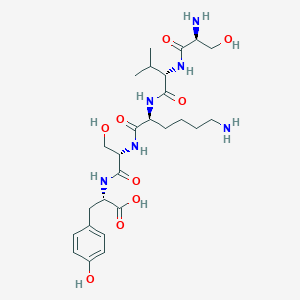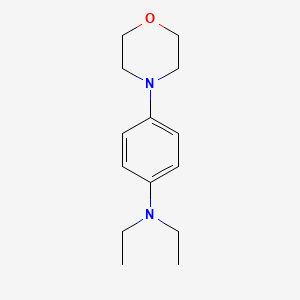
N,N-Diethyl-4-(morpholin-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4-(morpholin-4-yl)aniline is a chemical compound with the molecular formula C14H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a morpholine ring attached to an aniline moiety, with two ethyl groups attached to the nitrogen atom of the aniline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(morpholin-4-yl)aniline typically involves the reaction of 4-chloroaniline with morpholine in the presence of a base, followed by the alkylation of the resulting intermediate with diethyl sulfate. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N,N-Diethyl-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Ethyl-4-(morpholin-4-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the reagents used.
科学的研究の応用
N,N-Diethyl-4-(morpholin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of central nervous system (CNS) active agents.
Industry: The compound is used in the color developing process in photographs.
作用機序
The mechanism of action of N,N-Diethyl-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors and enzymes, leading to biological effects. The compound may act as an agonist or antagonist, depending on the target. The exact pathways and molecular targets can vary based on the specific application and context.
類似化合物との比較
Similar Compounds
N-Ethyl-4-(morpholin-4-yl)aniline: Similar structure but with one ethyl group.
N,N-Diethyl-4-(morpholin-3-yl)aniline: Similar structure but with the morpholine ring attached at a different position.
Uniqueness
N,N-Diethyl-4-(morpholin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two ethyl groups and the morpholine ring at the 4-position of the aniline moiety contribute to its unique reactivity and applications.
特性
CAS番号 |
380892-42-2 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC名 |
N,N-diethyl-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C14H22N2O/c1-3-15(4-2)13-5-7-14(8-6-13)16-9-11-17-12-10-16/h5-8H,3-4,9-12H2,1-2H3 |
InChIキー |
MENVZTYUSVPVJI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


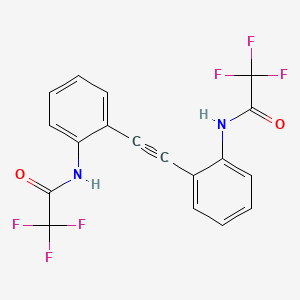
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
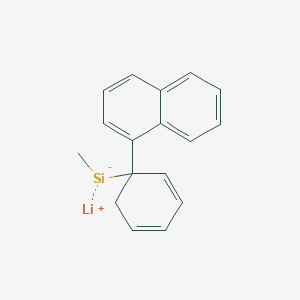

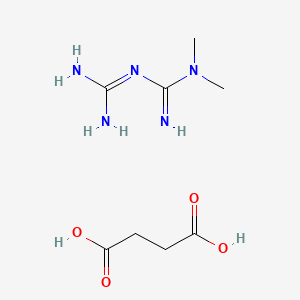
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
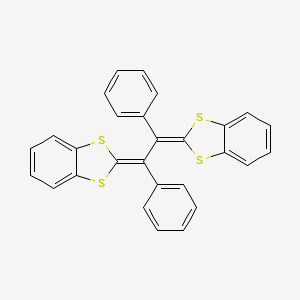
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
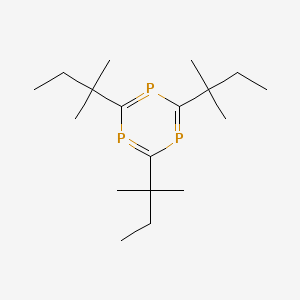
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
